5-Dehydroxyl-5-oxodoramectin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

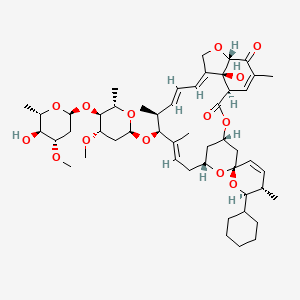

20’-Keto Doramectin is a derivative of Doramectin, which belongs to the family of avermectins. Avermectins are a series of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. Doramectin is widely used as a veterinary antiparasitic agent due to its broad-spectrum efficacy against internal and external parasites in livestock .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20’-Keto Doramectin involves the fermentation of Streptomyces avermitilis. The production process can be enhanced by the termination of competing polyketide biosynthetic pathways and the overexpression of CoA ligase, providing precursors for polyketide biosynthesis . The precursor cyclohexanecarboxylic acid is fed to the fermentation culture to produce Doramectin, which is then chemically modified to obtain 20’-Keto Doramectin .

Industrial Production Methods: Industrial production of Doramectin typically involves fermentation using high-yielding strains of Streptomyces avermitilis. The fermentation yield can be improved by strain selection, mutagenesis, and optimization of fermentation conditions such as temperature, pH, and glucose supplementation . The resulting Doramectin is then subjected to chemical modification to produce 20’-Keto Doramectin.

Chemical Reactions Analysis

Types of Reactions: 20’-Keto Doramectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce the keto group at the 20’ position.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of Doramectin with modified functional groups, enhancing its antiparasitic efficacy and pharmacokinetic properties .

Scientific Research Applications

20’-Keto Doramectin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the synthesis and modification of macrocyclic lactones.

Biology: It serves as a tool for investigating the mechanisms of action of antiparasitic agents.

Medicine: It is explored for its potential therapeutic applications in treating parasitic infections and other diseases.

Industry: It is utilized in the development of veterinary pharmaceuticals and as a lead compound for designing new antiparasitic agents

Mechanism of Action

20’-Keto Doramectin exerts its effects by binding to glutamate-gated chloride ion channels in parasites. This binding increases the permeability of chloride ions, leading to hyperpolarization of nerve cells and subsequent paralysis and death of the parasites . The compound also potentiates other chloride channels, including those gated by gamma-aminobutyric acid, further enhancing its antiparasitic activity .

Comparison with Similar Compounds

Ivermectin: Another avermectin derivative with a similar mechanism of action but different pharmacokinetic properties.

Eprinomectin: A derivative with enhanced efficacy against certain parasites and improved safety profile.

Moxidectin: A milbemycin derivative with a broader spectrum of activity and longer duration of action

Uniqueness: 20’-Keto Doramectin is unique due to its specific structural modifications, which confer enhanced antiparasitic efficacy and pharmacokinetic properties compared to other avermectin derivatives. Its ability to bind more effectively to chloride ion channels makes it a potent antiparasitic agent .

Biological Activity

5-Dehydroxyl-5-oxodoramectin is a derivative of the avermectin family, which includes well-known antiparasitic agents like ivermectin and doramectin. This compound exhibits significant biological activity, particularly in its application as an endectocide, targeting both ectoparasites and endoparasites. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its pharmacological effects. The specific arrangement of functional groups allows it to interact effectively with biological targets. The compound is characterized by:

- Molecular Formula : C27H37O6

- Molecular Weight : 455.58 g/mol

- CAS Number : 157483-78-8

The mechanism of action of this compound involves its interaction with glutamate-gated chloride channels (GluCl) in the nervous systems of parasites. This interaction leads to increased permeability of the cell membrane to chloride ions, resulting in paralysis and death of the target organisms. Additionally, it may affect other ion channels, contributing to its broad-spectrum efficacy against various parasites.

Antiparasitic Efficacy

Research indicates that this compound demonstrates potent antiparasitic activity:

- Efficacy Against Nematodes : Studies show that this compound is effective against gastrointestinal nematodes in livestock, exhibiting a high degree of efficacy comparable to that of ivermectin and doramectin .

- Efficacy Against Ectoparasites : It has also been shown to be effective against ectoparasites such as ticks and mites, with sustained concentrations in skin tissues post-administration .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its distribution, metabolism, and excretion characteristics:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 27 ng/g (skin tissue) |

| Mean Residence Time | 6.8 days (skin) |

| Half-Life | Approximately 9 days |

These parameters indicate a prolonged action in target tissues, which is beneficial for treating persistent parasitic infections.

Case Studies

-

Case Study on Livestock Treatment :

A study conducted on cattle treated with this compound showed a significant reduction in gastrointestinal nematode burden within two weeks post-treatment. The drug was administered subcutaneously, leading to high concentrations in the gastrointestinal tract, which correlated with effective parasite control . -

Case Study on Ectoparasite Control :

In a trial involving sheep infested with ticks, administration of this compound resulted in a marked decrease in tick populations within one week. Skin biopsies taken at various intervals demonstrated sustained drug levels that contributed to the efficacy against ticks .

Safety Profile and Toxicity

While this compound is generally considered safe for use in approved species, there are potential side effects that warrant attention:

- Adverse Effects : Clinical observations have noted symptoms such as lethargy and ataxia at higher doses, similar to those seen with other avermectins .

- Genetic Considerations : Certain breeds may exhibit increased sensitivity due to genetic factors affecting drug metabolism (e.g., ABCB1 gene mutations) .

Properties

Molecular Formula |

C50H72O14 |

|---|---|

Molecular Weight |

897.1 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'S,24'S)-2-cyclohexyl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',21'-dione |

InChI |

InChI=1S/C50H72O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-41,43-47,52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47+,49+,50+/m0/s1 |

InChI Key |

BFKAXIQPZUKBJS-QYEATPFCSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C(C3=O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3=O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.